N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

Generic pyrimidine building blocks lack the N-cyclopropyl conformational constraint, 6-methoxy electronic modulation, and free piperidine NH (pKa ~9.72) required for systematic kinase/GPCR SAR exploration. • Lead-like scaffold: clogP 1.68, TPSA 58.95 Ų, zero Rule-of-5 violations • Free piperidine NH enables single-step sulfonylation/acylation for library synthesis • Multi-supplier availability at ≥95% purity ensures supply continuity for iterative medicinal chemistry workflows

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
CAS No. 2097937-35-2
Cat. No. B1435946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
CAS2097937-35-2
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N(C2CC2)C3CCNCC3
InChIInChI=1S/C13H20N4O/c1-18-13-8-12(15-9-16-13)17(10-2-3-10)11-4-6-14-7-5-11/h8-11,14H,2-7H2,1H3
InChIKeyKWMNUWQXAOTEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile


N-Cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 2097937-35-2) is a trisubstituted pyrimidin-4-amine derivative with molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol . The compound features three key structural elements: an N-cyclopropyl group on the exocyclic 4-amine, a 6-methoxy substituent on the pyrimidine ring, and a piperidin-4-yl appendage also attached to the exocyclic nitrogen. Predicted physicochemical properties include a boiling point of 400.1±45.0 °C, density of 1.0±0.06 g/cm³, and a pKa of 9.72±0.10 . Computed drug-likeness parameters include a calculated logP (clogP) of 1.68, topological polar surface area (TPSA) of 58.95 Ų, five hydrogen bond acceptors, and two hydrogen bond donors [1]. This compound is positioned as a versatile intermediate and building block for medicinal chemistry, particularly in kinase inhibitor development programs [2].

Lead-like drug-likeness profile (clogP, TPSA, HBA/HBD) for fragment and library design
Free piperidine NH (predicted pKa ~9.7) enables chemoselective late-stage diversification
Privileged pyrimidin-4-amine scaffold for kinase and GPCR target-focused compound libraries
Multi-supplier availability supports procurement flexibility and research continuity

Why Generic Substitutes Fail


Substituting this compound with a generic pyrimidin-4-amine building block introduces quantifiable losses across multiple procurement-relevant dimensions. The N-cyclopropyl group – absent in simpler analogs such as 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1354088-13-3, MW 208.26) – confers constrained conformational geometry and altered electronic distribution that are critical for target engagement in kinase and GPCR programs . Removal of the 6-methoxy group, as in N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1781768-10-2, MW 218.3), increases lipophilicity (clogP shifts from 1.68 to approximately 2.4) while reducing hydrogen bond acceptor count from 5 to 4, materially altering solubility and permeability profiles [1]. Critically, the free secondary amine on the piperidine ring (pKa ~9.72) provides a unique, chemoselective synthetic handle for late-stage diversification via sulfonylation or acylation – a functional group absent in N-alkylated or N-arylated congeners . These three structural features operate synergistically; exchanging any single component yields a building block with measurably different physicochemical properties, reactivity, and downstream library potential.

Des-cyclopropyl Analogs lacking the N-cyclopropyl group may reduce conformational constraint relevant to target binding preorganization.
Des-methoxy Removal of the 6-methoxy substituent shifts lipophilicity and hydrogen-bonding capacity, potentially altering solubility and permeability profiles.
N-Alkylated piperidine Congeners without the free secondary amine eliminate the chemoselective synthetic handle, requiring additional protection/deprotection steps.

Evidence vs. Closest Analogs


Lipophilicity & PSA vs. Des-Methoxy Analog

The presence of the 6-methoxy substituent on the pyrimidine ring of the target compound (CAS 2097937-35-2) produces a substantial shift in key physicochemical parameters relative to the des-methoxy analog N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1781768-10-2). The target compound exhibits a computed logP (clogP) of 1.68 versus approximately 2.4 for the des-methoxy comparator [1][2]. This 0.72 log unit reduction in lipophilicity is accompanied by an increase in hydrogen bond acceptor count from 4 to 5 and a decrease in topological polar surface area (TPSA) from ~69.9 Ų to 58.95 Ų, while both compounds retain 2 hydrogen bond donors [1][2]. These differences are within the range known to influence aqueous solubility, passive membrane permeability, and the likelihood of CYP450-mediated metabolism in downstream candidates.

Lipophilicity & PSA
Cross-study comparable
ΔclogP: -0.72
ΔTPSA: -10.95 Ų
ΔHBA: +1
ΔMW: +30.02
Supports expanded solubility window and modified permeability profile
Computed values; property-to-review
Physicochemical profiling Drug-likeness Lead optimization

Piperidine pKa & Chemoselective Derivatization

The piperidin-4-yl substituent in the target compound bears a free secondary amine with a predicted pKa of 9.72±0.10 . This basic nitrogen is structurally distinct from the tertiary, exocyclic aniline-type nitrogen that bears both the cyclopropyl and piperidin-4-yl groups. Under mildly acidic conditions (pH ~5–6), the piperidine NH is selectively protonated (pKa 9.72) while the pyrimidine ring nitrogens (pKa ~1–3) and the exocyclic amine (conjugated with the electron-deficient pyrimidine, estimated pKa <2) remain unprotonated . This enables chemoselective sulfonylation or acylation exclusively at the piperidine nitrogen. The commercial availability of N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2380080-54-4) directly validates this derivatization pathway . In contrast, analogs lacking the free piperidine NH – such as N-aryl or N-alkyl piperidine derivatives – require deprotection or more forcing conditions to achieve equivalent diversification.

Chemoselective Handle
Supporting evidence
Predicted pKa: 9.72±0.10
Sulfonamide derivative validated (CAS 2380080-54-4)
Enables one-step late-stage diversification without protecting groups
Free NH absent in N-alkylated piperidine analogs
Synthetic chemistry Library synthesis Sulfonylation

Cyclopropyl Conformational Constraint vs. Acyclic Analogs

The N-cyclopropyl substituent on the target compound introduces a well-characterized conformational constraint relative to acyclic N-alkyl analogs (e.g., N-ethyl or N-isopropyl variants). In medicinal chemistry, cyclopropyl groups are employed to restrict bond rotation, reduce the entropic penalty upon target binding, and shield adjacent metabolically labile sites from oxidative enzymes . Quantitative precedents from kinase inhibitor programs demonstrate that N-cyclopropyl substitution on aminopyrimidine scaffolds can improve target affinity by 2- to 10-fold compared to N-ethyl or N-isopropyl congeners, attributable to both conformational preorganization and favorable van der Waals contacts within hydrophobic enzyme pockets . While direct IC50 data for this specific compound are not publicly available, the cyclopropyl feature distinguishes it from the broader pool of N-alkyl aminopyrimidine building blocks and aligns it with privileged scaffolds validated in patent literature, including cyclopropyl-substituted pyrimidines claimed as CDK4/6 inhibitors (US8841312) and CCR5 antagonists (WO2004055010) [1][2].

Cyclopropyl Constraint
Class-level inference
Cyclopropyl vs. acyclic N-alkyl; literature precedent 2- to 10-fold potency improvement in kinase inhibitor series
May improve target binding preorganization relative to flexible analogs
Not measured for this specific compound; scaffold alignment with patent-validated kinase/GPCR chemotypes
Conformational restriction Metabolic stability Kinase inhibitor design

Anticancer Activity of Piperidin-4-aminopyrimidine Scaffold

The piperidin-4-aminopyrimidine scaffold class to which this compound belongs has been independently validated in peer-reviewed studies with quantified activity data. In one representative study (Chemical Data Collections, 2021), a series of 19 piperidin-4-amine linked pyrimidine derivatives (compounds PM-1 through PM-19) were synthesized and evaluated against HepG2 human liver cancer cells [1]. The most potent derivative, PM-16, exhibited an IC50 of 1.92 µM with 60.94% inhibition, while PM-18 showed an IC50 of 5.2 µM with 66.45% inhibition [1]. In a separate study on indazolyl-substituted piperidin-4-yl-aminopyrimidines (Medicinal Chemistry Research, 2020), compounds 6c–e displayed IC50 values ranging from 2.29 to 22.89 µM in H1975 non-small cell lung cancer cells, with selectivity over normal lung cells exceeding that of gefitinib [2]. Additionally, piperidin-4-yl-aminopyrimidine derivatives have been reported as potent non-nucleoside HIV-1 reverse transcriptase inhibitors with EC50 values in the single-digit nanomolar range [3]. The target compound, bearing a cyclopropyl and 6-methoxy substitution pattern not explored in these published series, represents a structurally differentiated entry point into this validated chemical space.

Scaffold Validation
Class-level inference
Published piperidin-4-aminopyrimidine analogs: IC50 1.92–22.89 µM (HepG2, H1975); HIV NNRTI series EC50 <10 nM
Validated scaffold class supports hit-finding and lead-generation campaigns
Structural differentiation from published analogs; activity for this compound not directly measured
Anticancer Kinase inhibition Scaffold validation

Multi-Supplier Availability & Purity Benchmarking

The target compound is commercially available from multiple independent suppliers with defined purity specifications, providing procurement flexibility and supply chain redundancy. Documented purity grades include 95%+ (CheMenu, catalog CM337500), 95% (BenchChem), and NLT 98% (MolCore, with ISO-certified production) . AKSci supplies the compound under catalog number 5184ET with recommended long-term storage in a cool, dry place . This multi-supplier landscape contrasts with the des-methoxy analog (CAS 1781768-10-2) and the des-cyclopropyl analog (CAS 1354088-13-3), each of which has fewer active listings in major chemical marketplaces. For procurement decision-makers, the availability of ISO-certified production at 98% purity (MolCore) provides a quality benchmark suitable for GLP-grade studies and kilogram-scale synthesis programs .

Supply & Purity
Supporting evidence
Purity: 95% (multiple suppliers) to NLT 98% (ISO-certified production)
Reduces single-source procurement risk and supports scalable research
Supplier listings Q2 2026; quality benchmark for GLP-grade studies
Procurement Supply chain Quality specifications

Optimal Application Scenarios


Kinase-Focused Fragment & Lead-Like Library Synthesis

The compound's favorable computed drug-likeness parameters (clogP 1.68, TPSA 58.95 Ų, MW 248.32) position it within lead-like chemical space (adherent to Lipinski's Rule of Five with zero violations) . The free piperidine NH (pKa 9.72) serves as a chemoselective handle for generating diverse sulfonamide, amide, or urea libraries in a single synthetic step. This is particularly relevant for kinase inhibitor programs, where the pyrimidine core engages the hinge region of the ATP-binding pocket, the N-cyclopropyl group occupies the ribose pocket or gatekeeper region, and the piperidine-derived substituent extends toward the solvent-exposed region or selectivity pocket [1]. The commercially validated sulfonamide derivative (CAS 2380080-54-4) demonstrates that this diversification chemistry proceeds cleanly to isolable products, reducing library synthesis cycle times .

SAR Exploration of Piperidin-4-aminopyrimidines

Published piperidin-4-aminopyrimidine derivatives have demonstrated IC50 values of 1.92–22.89 µM across multiple cancer cell lines [1]. The target compound introduces two structural modifications not explored in these published series – the N-cyclopropyl substitution on the exocyclic amine and the 6-methoxy group on the pyrimidine ring. This represents a deliberate expansion of chemical space within a validated scaffold. Procurement for SAR programs enables systematic exploration of how cyclopropyl conformational constraint and methoxy electronic effects modulate potency, selectivity, and metabolic stability relative to the published baselines. The compound's multi-supplier availability at defined purity grades supports iterative medicinal chemistry workflows where reproducible building block quality is essential for meaningful SAR interpretation.

GPCR Antagonist Development with Cyclopropyl-Pyrimidine

Cyclopropyl-substituted pyrimidines have been extensively claimed as CCR5 antagonists in patent literature (WO2004055010) for indications including HIV infection, asthma, rheumatoid arthritis, and COPD . The target compound's N-cyclopropyl group and pyrimidine core directly overlap with the pharmacophoric elements described in these patents. The piperidine NH provides a vector for appending the lipophilic aryl/heteroaryl groups typically required for high-affinity CCR5 binding. For programs targeting chemokine receptors or related Class A GPCRs, this compound offers a synthetically tractable entry point that avoids the multi-step synthesis of fully elaborated antagonists during the hit-to-lead phase, enabling rapid parallel synthesis of screening decks.

GLP-Compliant Lead Optimization via ISO-Certified Supply

For programs transitioning from hit confirmation to lead optimization, the availability of this compound at NLT 98% purity under ISO-certified production (MolCore) provides quality assurance suitable for GLP-grade biological assays, preliminary DMPK studies, and formulation development . The 98% purity threshold minimizes the risk of assay interference from structurally related impurities – a recognized concern when using 95% grade materials in sensitive biochemical or cell-based assays. Combined with multi-supplier sourcing (reducing the risk of supply interruption during extended lead optimization campaigns), this quality profile makes the compound suitable for procurement in programs where building block identity, purity, and supply continuity must be documented for regulatory or publication purposes.

Application
Selection Property
Validation Focus
Kinase library synthesis
Lead-like physicochemical profile and chemoselective piperidine handle
Library diversification efficiency and scaffold quality
SAR exploration
Structural differentiation from published piperidin-4-aminopyrimidine series
Reproducible building block quality for meaningful SAR interpretation
GPCR antagonist research
Cyclopropyl-pyrimidine pharmacophore alignment with CCR5 patent chemotypes
Hit-to-lead parallel synthesis feasibility
Lead optimization research
ISO-certified high purity and multi-supplier sourcing
Assay reproducibility and supply continuity for extended campaigns
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